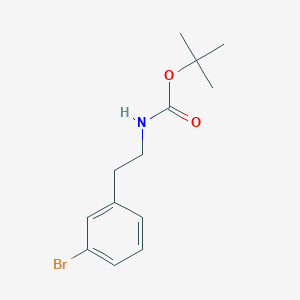

Tert-butyl 3-bromophenethylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNPKEKBYKTLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592735 | |

| Record name | tert-Butyl [2-(3-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153732-25-3 | |

| Record name | tert-Butyl [2-(3-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H NMR Characterization of Tert-butyl 3-bromophenethylcarbamate: A Senior Application Scientist's Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural characterization of Tert-butyl 3-bromophenethylcarbamate using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of expected peaks. It delves into the causal relationships between the molecule's electronic environment and its spectral output, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. We will explore the theoretical underpinnings of the expected ¹H NMR spectrum, present a detailed, self-validating experimental protocol, and provide a systematic guide to interpreting the resulting data with confidence.

Introduction: The Imperative for Rigorous Spectroscopic Analysis

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its precise molecular structure, purity, and stability are critical parameters that directly impact downstream reactions and the ultimate efficacy and safety of a final drug product. ¹H NMR spectroscopy stands as the cornerstone of molecular characterization, providing an unparalleled, non-destructive window into the exact arrangement and connectivity of protons within the molecule.

This guide is structured to empower the scientist not only to acquire a high-quality spectrum but to interpret it with a level of expertise that ensures the identity and integrity of the material. We will dissect the molecule into its constituent spin systems, predict the spectral signature of each, and explain the quantum mechanical phenomena that govern their appearance.

Theoretical Spectral Analysis: Predicting the ¹H NMR Signature

Before stepping into the laboratory, a robust theoretical analysis is essential. By deconstructing the molecule into its functional groups, we can predict the chemical shift (δ), integration, and multiplicity for each unique proton environment. This predictive exercise forms the basis of our experimental validation.

The structure of this compound presents three distinct regions for analysis: the tert-butyl protecting group, the phenethyl linker, and the 3-bromophenyl aromatic system.

The Aliphatic Region (δ 1.0 - 4.0 ppm)

-

The Tert-butyl Protons (H-1): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. They are attached to a quaternary carbon, meaning there are no adjacent protons to induce splitting. Consequently, this group will manifest as a prominent singlet (s) integrating to 9H.[1][2] Its expected chemical shift is in the highly shielded upfield region, typically around δ 1.4 ppm .[3][4]

-

The Phenethyl Protons (H-4 & H-5): This is an A₂B₂ spin system, which will give rise to two distinct signals.

-

H-5 (Ar-CH₂-): These two protons are benzylic, placing them adjacent to the aromatic ring's deshielding current. They are coupled to the H-4 protons. We predict a triplet (t) centered around δ 2.8 ppm .[5][6]

-

H-4 (-CH₂-N): These two protons are bonded to a carbon adjacent to the electron-withdrawing carbamate nitrogen, resulting in a downfield shift relative to H-5. They are coupled to the H-5 protons. This signal is expected to be a triplet (t) around δ 3.3 ppm . In some cases, coupling to the NH proton may be observed, further complicating this signal.

The coupling constant (³J) for both H-4 and H-5 is anticipated to be in the range of 6-8 Hz , typical for vicinal coupling in freely rotating aliphatic chains.[7][8]

-

-

The Carbamate Proton (H-3): The chemical shift of the N-H proton is highly variable and sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding and chemical exchange.[9]

-

In an aprotic solvent like DMSO-d₆, proton exchange is slowed, and the signal is often a well-resolved triplet (due to coupling with the adjacent H-4 methylene group) appearing between δ 5.0 - 7.5 ppm .

-

In a more common solvent like CDCl₃, this proton often appears as a broad singlet (br s) due to faster exchange, and its coupling to H-4 is typically not resolved.[10] The ability to confirm this signal via a D₂O exchange experiment, where the peak disappears, is a crucial validation step.[11]

-

The Aromatic Region (δ 6.5 - 8.0 ppm)

The 1,3-disubstituted (meta) benzene ring gives rise to a complex and highly informative pattern.[12][13] All four aromatic protons are chemically non-equivalent.

-

H-7: This proton is ortho to the bromine atom and meta to the ethyl group. It will be deshielded by the electronegative bromine. Expected as a doublet of doublets (dd).

-

H-8: This proton is ortho to both the ethyl group and another aromatic proton, and para to the bromine. Expected as a triplet or doublet of doublets (t or dd).

-

H-9: This proton is between the two substituents. It experiences meta-coupling from H-7 and H-11. It will likely appear as a narrow triplet or a singlet-like peak.

-

H-11: This proton is ortho to the ethyl group and meta to the bromine. Expected as a doublet of doubleetse (dd).

The coupling constants are key to assignment: ortho-coupling (³J) is typically 6-10 Hz, while meta-coupling (⁴J) is much smaller at 1-3 Hz.[7][8][14][15]

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous protocol is paramount for obtaining reproducible, high-quality data. This workflow incorporates self-validation checkpoints.

Materials and Instrumentation

-

Analyte: this compound, >98% purity

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), stored over molecular sieves.

-

Internal Standard: Tetramethylsilane (TMS), 0.03% v/v in the deuterated solvent.

-

Instrumentation: NMR Spectrometer (e.g., Bruker Avance, Jeol ECZ), 400 MHz or higher field strength.

-

NMR Tubes: 5 mm high-precision tubes (e.g., Norell 509-UP).

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 10-15 mg of the analyte directly into a clean, dry vial.

-

Dissolution: Add 0.6 mL of the chosen deuterated solvent (containing TMS) to the vial.

-

Homogenization: Gently vortex or sonicate the vial for 30 seconds to ensure complete dissolution. The solution should be clear and free of particulates.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

Data Acquisition Parameters

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.

-

Shimming: Perform an automated or manual shimming routine to optimize the magnetic field homogeneity. A narrow, symmetrical TMS peak is the target.

-

Tuning & Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

-

Pulse Program: Select a standard 1D proton pulse sequence (e.g., 'zg30').

-

Key Parameters:

-

Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm)

-

Acquisition Time (AQ): ~3-4 seconds

-

Relaxation Delay (D1): 2-5 seconds (ensure full relaxation for accurate integration)

-

Number of Scans (NS): 8 or 16 (adjust based on sample concentration)

-

Receiver Gain (RG): Set automatically.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform.

-

Phasing: Manually phase the spectrum to achieve a flat, horizontal baseline.

-

Baseline Correction: Apply a polynomial baseline correction algorithm.

-

Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate all signals, setting the integral of the tert-butyl singlet at δ ~1.4 ppm to 9.00 H as the reference.

-

Peak Picking: Identify and label the chemical shift of all peaks.

Data Interpretation and Structural Verification

The final step is to correlate the processed spectrum with our theoretical predictions. The trustworthiness of the characterization lies in the complete consistency of all spectral data.

// Define nodes for atoms and labels mol [label="", shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11033439&t=l", imagescale=true];

// Labels for protons H1 [label="H-1 (9H, s)", fontcolor="#EA4335"]; H3 [label="H-3 (1H, br s/t)", fontcolor="#34A853"]; H4 [label="H-4 (2H, t)", fontcolor="#4285F4"]; H5 [label="H-5 (2H, t)", fontcolor="#FBBC05"]; H_arom [label="H-7,8,9,11 (4H, m)", fontcolor="#5F6368"];

// Invisible nodes for positioning labels pos_H1 [pos="2.5,0.5!", shape=point]; pos_H3 [pos="0.7,0.8!", shape=point]; pos_H4 [pos="-0.2,-0.8!", shape=point]; pos_H5 [pos="-1.5,-0.8!", shape=point]; pos_H_arom [pos="-3.2,0!", shape=point];

// Edges from invisible nodes to labels pos_H1 -> H1 [arrowhead=none, style=dashed, color="#EA4335"]; pos_H3 -> H3 [arrowhead=none, style=dashed, color="#34A853"]; pos_H4 -> H4 [arrowhead=none, style=dashed, color="#4285F4"]; pos_H5 -> H5 [arrowhead=none, style=dashed, color="#FBBC05"]; pos_H_arom -> H_arom [arrowhead=none, style=dashed, color="#5F6368"]; } Caption: Key proton environments in the target molecule.

Summary of Expected ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H-1 | ~ 1.45 | Singlet (s) | N/A | 9H | Shielded, equivalent methyls of tert-butyl group.[1] |

| H-5 | ~ 2.85 | Triplet (t) | ³J ≈ 7.0 | 2H | Benzylic position, coupled to H-4.[5][16] |

| H-4 | ~ 3.35 | Quartet (q) or Triplet (t)* | ³J ≈ 7.0 | 2H | Adjacent to carbamate N, coupled to H-5. |

| H-3 | ~ 4.8 - 5.2 | Broad Singlet (br s) | N/A | 1H | Labile carbamate proton, exchange broadening.[9] |

| H-7,8,9,11 | 7.0 - 7.5 | Multiplet (m) | Ortho & Meta | 4H | Protons on 1,3-disubstituted aromatic ring.[12] |

*Note: Multiplicity of H-4 may appear as a quartet (or more complex) if coupling to H-3 is resolved.

Verification Checklist:

-

Integration Consistency: Do the relative integrals match the number of protons in each environment (9:2:2:1:4)?

-

Coupling Partner Validation: Do the H-4 and H-5 signals exhibit the exact same coupling constant (J)? This confirms their connectivity.

-

Chemical Shift Logic: Are the chemical shifts consistent with electronic effects (e.g., H-4 is downfield of H-5)?

-

Aromatic Pattern: Does the complex multiplet in the aromatic region correspond to a 1,3-disubstitution pattern?

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for this compound. By combining a predictive theoretical analysis with a rigorous, self-validating experimental protocol, researchers can confirm the structure and purity of this vital synthetic intermediate with a high degree of confidence. The principles outlined in this guide—from understanding the nuances of exchangeable protons to decoding complex aromatic splitting patterns—are foundational to ensuring data integrity in the drug development pipeline.

References

- 1. acdlabs.com [acdlabs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 5. connectsci.au [connectsci.au]

- 6. Phenethyl alcohol(60-12-8) 1H NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 12. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. acdlabs.com [acdlabs.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

Physical and chemical properties of Tert-butyl 3-bromophenethylcarbamate

An In-depth Technical Guide to Tert-butyl 3-bromophenethylcarbamate

Abstract and Strategic Overview

This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure incorporates two key reactive handles: a tert-butyloxycarbonyl (Boc)-protected amine and a brominated aromatic ring. This strategic arrangement allows for selective, sequential chemical modifications. The Boc group provides a stable yet readily cleavable protecting group for the primary amine, enabling its participation in nucleophilic reactions after deprotection. Concurrently, the 3-bromophenyl moiety serves as a versatile substrate for a wide range of metal-catalyzed cross-coupling reactions, facilitating the construction of complex molecular architectures. This guide provides a comprehensive analysis of its properties, a validated synthesis protocol, and an exploration of its core reactivity, offering field-proven insights for its application in complex synthesis programs.

Compound Identification and Molecular Structure

A precise understanding of the compound's identity is foundational for any experimental design. The following section details its nomenclature and key identifiers.

-

IUPAC Name: tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate

-

CAS Number: 153732-25-3[1]

-

MDL Number: MFCD11042237[3]

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems. The data below, derived from predictive models and supplier information, provides a baseline for laboratory use.

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 389.6 ± 25.0 °C (Predicted) | [3] |

| Density | 1.286 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 12.63 ± 0.46 (Predicted) | [3] |

| Storage | Sealed in dry, Room Temperature | [3] |

Spectroscopic and Analytical Profile

Structural confirmation is paramount. While specific spectra for this compound are proprietary to manufacturers, its structure allows for a reliable prediction of its analytical signature.

-

¹H NMR: The proton NMR spectrum is expected to show a prominent singlet around δ 1.4 ppm, integrating to 9H, which is characteristic of the magnetically equivalent protons of the tert-butyl group. The ethyl linker would present as two multiplets, likely triplets, between δ 2.7-3.4 ppm, each integrating to 2H. The aromatic region (δ 7.0-7.5 ppm) would display a complex pattern corresponding to the four protons on the disubstituted benzene ring.

-

¹³C NMR: Key signals would include the quaternary and methyl carbons of the Boc group (approx. δ 80 ppm and δ 28 ppm, respectively), the carbamate carbonyl carbon (approx. δ 156 ppm), the two aliphatic carbons of the ethyl bridge, and the six distinct signals for the aromatic carbons, one of which would be significantly affected by the bromine substituent.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides functional group confirmation. A sharp peak around 3350 cm⁻¹ would indicate the N-H stretch of the carbamate. A strong, prominent absorbance between 1680-1700 cm⁻¹ is the defining feature of the carbamate C=O stretch. Aliphatic C-H stretching bands would appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above.

-

Mass Spectrometry (MS): The mass spectrum offers definitive proof of mass and elemental composition. Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) from the parent ion.

Synthesis and Purification Protocol

The most efficient and common synthesis of this compound involves the N-protection of the corresponding primary amine with di-tert-butyl dicarbonate (Boc₂O). This method is robust, high-yielding, and straightforward to perform.

Synthetic Rationale

The lone pair of the primary amine in 2-(3-bromophenyl)ethanamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. Triethylamine or a similar non-nucleophilic base is used to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product. The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.

Detailed Experimental Protocol

-

Dissolution: Dissolve 2-(3-bromophenyl)ethanamine (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes at room temperature.

-

Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Workup - Quenching: Upon completion, quench the reaction by adding an equal volume of water. This step hydrolyzes any remaining Boc₂O and separates the inorganic salts.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine. Self-Validation: Each wash removes a specific class of impurities, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of the title compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this molecule stems from its two distinct, orthogonally reactive sites. The choice of reaction conditions dictates which part of the molecule is transformed.

Pathway A: Amine Deprotection and Elaboration

The Boc protecting group is exceptionally stable to basic, reductive, and oxidative conditions, making it an ideal choice for multi-step synthesis.[4] However, it is readily cleaved under acidic conditions to unmask the primary amine.

-

Mechanism: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, protonates the carbamate oxygen. The resulting intermediate readily collapses, releasing the stable tert-butyl cation (which forms isobutylene), carbon dioxide, and the free primary amine as its corresponding ammonium salt. Subsequent basic workup provides the neutral amine.

-

Applications: Once deprotected, the resulting 2-(3-bromophenyl)ethanamine is a versatile nucleophile. It can undergo acylation to form amides, reductive amination with aldehydes or ketones, or reaction with isocyanates to form ureas, enabling the extension of the molecular scaffold.

Pathway B: Cross-Coupling of the Bromophenyl Moiety

The bromine atom on the sp²-hybridized carbon of the phenyl ring is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern pharmaceutical synthesis.

-

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, creating a biaryl structure.

-

Buchwald-Hartwig Amination: Reaction with a primary or secondary amine under palladium catalysis to form a new C-N bond, yielding a diarylamine derivative.

-

Heck Coupling: Reaction with an alkene to form a new C-C bond, attaching a vinyl group to the aromatic ring.

-

Sonogashira Coupling: Reaction with a terminal alkyne using palladium and copper co-catalysis to install an alkyne functional group.

Orthogonal Reactivity Diagram

Caption: The two primary, orthogonal reaction pathways available for the molecule.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential. The following information is based on data for structurally similar compounds.

-

Hazard Identification: This compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

-

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves, eye protection, and face protection.[3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

-

Storage: Store in a well-ventilated, dry place. Keep the container tightly closed and at room temperature.[3][5]

References

CAS number and molecular weight of Tert-butyl 3-bromophenethylcarbamate

This guide provides a comprehensive technical overview of Tert-butyl 3-bromophenethylcarbamate, a key intermediate in synthetic organic chemistry, particularly within the realm of pharmaceutical development. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's properties, synthesis, and applications.

Introduction and Core Compound Properties

This compound is a bifunctional molecule of significant interest in the design and synthesis of complex organic molecules. Its structure incorporates a brominated aromatic ring, which is amenable to a wide range of cross-coupling reactions, and a Boc-protected amine, which allows for controlled deprotection and subsequent functionalization. This dual reactivity makes it a versatile building block for creating diverse molecular scaffolds.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis. It is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions, providing an orthogonal protection strategy essential in multi-step syntheses. The presence of the bromine atom on the phenyl ring offers a reactive handle for introducing further complexity, for instance, through Suzuki, Heck, or Sonogashira coupling reactions, thereby enabling the construction of extensive compound libraries for drug discovery.

Table 1: Compound Identification and Properties

| Parameter | Value | Reference(s) |

| CAS Number | 153732-25-3 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1][3][4][5] |

| Molecular Weight | 300.19 g/mol | [1][3][4][6] |

| Appearance | White to off-white solid | [3] |

| Storage | Sealed in a dry place at room temperature | [3] |

| Synonyms | tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate, N-tert-butoxycarbonyl-3-bromophenethylamine | [1][5] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly achieved through the reaction of 3-bromophenethylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the introduction of a Boc protecting group onto a primary amine. The causality behind this experimental choice lies in the high selectivity of Boc₂O for the nucleophilic amine, resulting in a clean and high-yielding transformation.

Experimental Protocol

Materials:

-

3-Bromophenethylamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with 3-bromophenethylamine hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C. The triethylamine acts as a base to neutralize the hydrochloride salt and the acid generated during the reaction.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to yield this compound as a white to off-white solid.

Synthesis Workflow Diagram

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate [mdpi.com]

- 4. WO2006126255A1 - Process for producing n-(2-bromoethyl)carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Tert-butyl 3-bromophenethylcarbamate in common organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl 3-Bromophenethylcarbamate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 153732-25-3). In the absence of extensive published empirical data, this document establishes a robust predictive framework grounded in fundamental principles of chemical theory and field-proven methodologies. We will dissect the molecule's structural attributes to forecast its behavior across a spectrum of common organic solvents. This guide is designed for researchers, scientists, and drug development professionals, offering both a theoretical foundation and a practical, self-validating experimental protocol to determine solubility, thereby empowering users to make informed decisions in process development, formulation, and chemical synthesis.

Introduction: The Strategic Importance of Solubility

This compound (MW: 300.19 g/mol , Formula: C₁₃H₁₈BrNO₂) is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a bromophenyl moiety and a Boc-protected amine, makes it a versatile building block. The efficiency of any process involving this compound—be it reaction, purification, or formulation—is critically dependent on its solubility in the chosen solvent system.[1][2] An informed selection of solvent can enhance reaction rates, improve yield and purity during crystallization, and simplify downstream processing.[3] Conversely, a poor understanding of its solubility can lead to process inefficiencies and analytical challenges.

This guide provides a foundational understanding of the expected solubility of this compound, moving beyond simple trial-and-error to a predictive, structure-based approach.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, in chemical terms, refers to the similarity of intermolecular forces between solute and solvent molecules.[4][5]

Structural Analysis of this compound

To predict its solubility, we must first analyze the distinct regions of the molecule:

-

Non-polar Regions: The molecule possesses significant non-polar character, dominated by the bromophenyl ring , the ethyl linker , and the bulky tert-butyl group . These regions will interact favorably with non-polar solvents through van der Waals (dispersive) forces.

-

Polar Region: The carbamate functional group (-NHCOO-) is the primary polar center. It can act as a hydrogen bond acceptor (at the carbonyl oxygen) and a weak hydrogen bond donor (at the N-H). This region will drive solubility in more polar solvents.

The interplay between the large non-polar surface area and the localized polar carbamate group suggests that the compound will exhibit a broad solubility profile, favoring solvents with moderate polarity.

Hansen Solubility Parameters (HSP) Analysis

A more sophisticated prediction can be made using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[4][6] While experimentally determined HSP values for this compound are not available, we can estimate them based on its structure and related compounds. The presence of the aromatic ring and alkyl groups suggests a moderately high δD , the carbamate group contributes a significant δP , and the N-H and C=O functionalities provide a moderate δH .

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following table summarizes the predicted solubility of this compound. This table should be used as a starting point for experimental verification.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane / Heptane | 0.1 | Low to Sparingly Soluble | The large non-polar regions will have some affinity, but the polar carbamate group will limit solubility. |

| Toluene | 2.4 | Soluble | The aromatic ring of toluene interacts favorably with the bromophenyl ring of the solute (π-π stacking), and its moderate polarity can accommodate the carbamate group. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Very Soluble | DCM's polarity is well-suited to solvate both the non-polar and polar regions of the molecule. |

| Chloroform | 4.1 | Very Soluble | Similar to DCM, with the added benefit of being a weak hydrogen bond donor, which can interact with the carbamate's carbonyl group. | |

| Ethyl Acetate (EtOAc) | 4.4 | Soluble | As an ester, it shares functional similarity with the carbamate group and has a good balance of polar and non-polar character.[7] | |

| Tetrahydrofuran (THF) | 4.0 | Very Soluble | A good general solvent for a wide range of organic compounds, its ether oxygen can act as a hydrogen bond acceptor. | |

| Acetone | 5.1 | Soluble | The ketone is a strong hydrogen bond acceptor, interacting well with the carbamate N-H. | |

| Acetonitrile (ACN) | 5.8 | Moderately Soluble | While polar, its smaller size and strong dipole may not as effectively solvate the bulky non-polar regions compared to THF or DCM. | |

| Dimethylformamide (DMF) | 6.4 | Very Soluble | A highly polar aprotic solvent, excellent at solvating polar functional groups. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | A highly polar aprotic solvent, excellent at solvating polar functional groups. | |

| Polar Protic | Methanol (MeOH) | 5.1 | Soluble | Can act as both a hydrogen bond donor and acceptor, interacting strongly with the carbamate group. |

| Ethanol (EtOH) | 4.3 | Soluble | Similar to methanol, but its slightly larger alkyl chain may improve solvation of the non-polar regions. | |

| Isopropanol (IPA) | 3.9 | Moderately Soluble | The increased steric bulk compared to ethanol may slightly reduce its efficiency in solvating the crystal lattice. | |

| Water | 10.2 | Insoluble | The large, hydrophobic surface area of the molecule will dominate, leading to very poor aqueous solubility. |

Experimental Protocol for Solubility Determination

The following protocol provides a self-validating system to empirically determine the solubility of this compound and verify the predictions made in this guide.

Materials and Reagents

-

This compound (CAS: 153732-25-3)

-

Selected organic solvents (analytical grade or higher)

-

Calibrated analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Calibrated positive displacement pipettes

-

1.5 mL or 2.0 mL glass vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

HPLC or UV-Vis spectrophotometer (for quantitative analysis)

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used. While specific data for the target compound is limited, related bromo-aromatic compounds can be skin and eye irritants.[8]

-

Handle all organic solvents with care, being mindful of their flammability and toxicity.

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Part A: Rapid Qualitative Assessment [9][10]

-

Accurately weigh approximately 2.0 mg of this compound into a clean glass vial.

-

Add 100 µL of the selected solvent.

-

Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Visually inspect the vial against a dark background.

-

If the solid is completely dissolved, the solubility is ≥ 20 mg/mL. Record as "Soluble".

-

If the solid is not completely dissolved, proceed to the next step.

-

-

Continue to add the solvent in 100 µL increments, vortexing for 1-2 minutes after each addition, until the solid dissolves or a total volume of 1 mL is reached.

-

If the solid does not dissolve after adding 1 mL of solvent, the solubility is < 2 mg/mL. Record as "Insoluble" or "Sparingly Soluble".

Part B: Quantitative Determination by Isothermal Saturation

-

Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing a precisely known volume of solvent (e.g., 1.0 mL). The amount of solid should be sufficient to ensure saturation is reached and some solid remains undissolved.

-

Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurry for at least 24 hours to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for 1-2 hours to let the excess solid settle.

-

Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.

-

Accurately prepare a series of dilutions of the clear, saturated filtrate using the same solvent.

-

Determine the concentration of the solute in the diluted samples using a pre-calibrated analytical method (e.g., HPLC with a standard curve).

-

Calculate the concentration of the original saturated solution, which corresponds to the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The results from the experimental protocol should be recorded in a structured table to allow for direct comparison with the predicted values.

| Solvent | Predicted Solubility | Qualitative Result (mg/mL) | Quantitative Result (mg/mL @ 25°C) |

| Dichloromethane | Very Soluble | ||

| Toluene | Soluble | ||

| Ethyl Acetate | Soluble | ||

| Methanol | Soluble | ||

| Hexane | Low to Sparingly Soluble | ||

| Water | Insoluble | ||

| (add other solvents tested) |

Discrepancies between predicted and experimental results provide valuable insights into the specific intermolecular interactions at play, such as strong crystal lattice forces or unexpected solvent-solute interactions.

Conclusion

This guide establishes a scientifically grounded framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with a rigorous, self-validating experimental protocol, researchers and drug development professionals can confidently select appropriate solvents to optimize their synthetic and formulation processes. This systematic approach minimizes guesswork, conserves valuable materials, and accelerates development timelines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. ivychem.com [ivychem.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. tert-Butyl 3-bromobenzylcarbamate | C12H16BrNO2 | CID 11033439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

A Researcher's Guide to Sourcing and Quality Assessment of Tert-butyl 3-bromophenethylcarbamate

Foreword for the Discerning Researcher

In the landscape of modern drug discovery and synthetic chemistry, the integrity of our starting materials is paramount. It is the bedrock upon which reproducible, high-impact research is built. This guide is intended for the hands-on researcher, the meticulous scientist, and the forward-thinking drug development professional who understands that the journey from hypothesis to discovery begins with the careful selection and validation of key chemical building blocks. We will delve into the practical considerations for sourcing Tert-butyl 3-bromophenethylcarbamate (CAS No. 153732-25-3), a versatile intermediate in the synthesis of novel therapeutics. This document eschews rigid templates in favor of a logical, field-proven workflow, designed to empower you with the knowledge to confidently procure and qualify this essential reagent. Our focus will be on ensuring scientific integrity through a self-validating system of supplier selection and in-house quality verification, grounded in authoritative practices.

The Strategic Importance of this compound in Synthesis

This compound, also known as Boc-3-bromophenethylamine, is a bifunctional molecule of significant interest in medicinal chemistry. The presence of a bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The Boc-protected amine offers a stable, yet readily cleavable, nitrogen nucleophile, crucial for the construction of amide, sulfonamide, and urea linkages, or for revealing the primary amine for further functionalization. This combination makes it a valuable precursor for the synthesis of compound libraries targeting a wide range of biological targets.

Identifying and Vetting Commercial Suppliers

The initial step in procuring any research chemical is identifying reliable commercial suppliers. A thorough vetting process is crucial to mitigate risks associated with compound quality, batch-to-batch variability, and supply chain reliability.

A survey of the current market indicates several reputable suppliers of this compound for research purposes. These include, but are not limited to, Ambeed, Apollo Scientific, and ChemScene. When evaluating potential suppliers, it is imperative to look beyond mere availability and price.

Key Evaluation Criteria for Supplier Selection

A systematic approach to supplier selection is critical. The following workflow outlines the key stages in this process:

Caption: A workflow for the systematic selection and validation of a chemical supplier.

Comparative Analysis of Supplier Specifications

To facilitate a comparative analysis, researchers should compile key information from the suppliers' technical documentation. While specific batch data will vary, a general overview can be constructed from publicly available information and direct inquiries.

| Parameter | Ambeed | Apollo Scientific | ChemScene |

| Product Number | A583092 | OR962771 | CS-0018863 |

| Stated Purity | Typically ≥98% | Typically ≥98% | Typically ≥98% |

| Analytical Data Provided | CoA with NMR and HPLC/GC | CoA with NMR and HPLC/GC | CoA with NMR and HPLC/GC |

| Typical Lead Time | Varies by stock status | Varies by stock status | Varies by stock status |

| Available Quantities | mg to multi-gram | mg to multi-gram | mg to multi-gram |

Note: This table is a representative example. Researchers must obtain the most current information directly from the suppliers.

In-House Quality Assessment: A Non-Negotiable Protocol

Trust, but verify. This adage is a cornerstone of scientific integrity. Upon receipt of this compound, it is incumbent upon the researcher to perform in-house quality assessment to confirm the identity and purity of the material. This not only validates the supplier's claims but also provides a baseline for troubleshooting any unexpected reactivity in subsequent synthetic steps.

Essential In-House QC Techniques

A multi-pronged approach to quality control is recommended. The following techniques provide a comprehensive assessment of the compound's integrity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The obtained spectra should be compared against the supplier's data and predicted spectra. Key features to verify include the characteristic signals of the tert-butyl group, the aromatic protons, the ethyl bridge, and the carbamate NH proton.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique provides a dual confirmation of purity and molecular weight. A high-performance liquid chromatography (HPLC) trace will reveal the presence of any impurities, while the mass spectrum should show the expected molecular ion peak for the compound.

-

Thin-Layer Chromatography (TLC) : A simple and rapid method to assess the purity of the material. A single spot in an appropriate solvent system is a good indicator of a pure compound.

Step-by-Step Protocol for In-House QC

Objective: To verify the identity and purity of a newly acquired batch of this compound.

Materials:

-

This compound (sample from supplier)

-

Deuterated chloroform (CDCl₃) for NMR

-

HPLC-grade acetonitrile and water

-

Formic acid (for LC-MS mobile phase)

-

TLC plate (silica gel 60 F₂₅₄)

-

Appropriate solvent system for TLC (e.g., 30% ethyl acetate in hexanes)

-

UV lamp (254 nm)

Procedure:

-

NMR Analysis:

-

Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of CDCl₃.

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the data and compare the chemical shifts, integration, and coupling patterns with the expected structure and the supplier's CoA.

-

-

LC-MS Analysis:

-

Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL).

-

Dilute the stock solution to a suitable concentration for injection (e.g., 10 µg/mL).

-

Set up the LC-MS system with a suitable C18 column and a gradient elution method (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 10 minutes).

-

Inject the sample and acquire both UV (e.g., at 220 nm and 254 nm) and mass spectrometry data.

-

Analyze the chromatogram for peak purity and the mass spectrum for the expected molecular ion.

-

-

TLC Analysis:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).

-

Spot the solution onto a TLC plate.

-

Develop the plate in a chamber saturated with the chosen solvent system.

-

Visualize the plate under a UV lamp.

-

Calculate the retention factor (Rf) and observe for the presence of a single spot.

-

Synthesis and Mechanistic Considerations

A deep understanding of the synthesis of this compound provides valuable insights into potential impurities and informs handling and storage procedures. The most common synthetic route involves the Boc-protection of 3-bromophenethylamine.

Typical Synthetic Protocol

Reaction: 3-Bromophenethylamine + Di-tert-butyl dicarbonate (Boc₂O) → this compound

Reagents and Solvents:

-

3-Bromophenethylamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

To a stirred solution of 3-bromophenethylamine hydrochloride in the chosen solvent, add the base at 0 °C.

-

Slowly add a solution of Boc₂O in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove salts and unreacted starting materials.

-

Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography or recrystallization.

A detailed, peer-reviewed procedure for the Boc-protection of amines can be found in various organic synthesis resources.[1][2]

Best Practices for Handling and Storage

The stability and integrity of this compound are contingent upon proper handling and storage. As a brominated organic compound and a carbamate, specific precautions should be taken.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[4]

Storage Recommendations

-

Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration (4°C) for long-term storage.[5]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

-

Light: Protect from light to prevent potential photodecomposition.[5]

Conclusion

The successful application of this compound in research and development is not merely a matter of purchase; it is a comprehensive process of informed selection, rigorous verification, and meticulous handling. By adopting the principles and protocols outlined in this guide, researchers can ensure the quality and reliability of this critical building block, thereby fostering a foundation of scientific excellence in their synthetic endeavors.

References

An In-Depth Technical Guide to the Boc-Protection of 2-(3-Bromophenyl)ethanamine

Introduction: The Strategic Imperative of Amine Protection in Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic protection of reactive functional groups is a cornerstone of success. The amine functional group, with its inherent nucleophilicity and basicity, often necessitates masking to prevent unwanted side reactions during subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group stands as one of the most widely employed protecting groups for amines, prized for its ease of installation, stability across a broad range of reaction conditions, and facile, selective removal under acidic conditions.[1][2] This guide provides a comprehensive, in-depth protocol for the Boc-protection of 2-(3-bromophenyl)ethanamine, a valuable building block in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a high-yielding and pure product.

Mechanistic Insights: The Acyl Substitution Pathway

The Boc-protection of a primary amine, such as 2-(3-bromophenyl)ethanamine, proceeds through a nucleophilic acyl substitution reaction.[1] The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).

This attack forms a transient tetrahedral intermediate. The reaction is often facilitated by the presence of a base, such as triethylamine (TEA) or a milder inorganic base like sodium bicarbonate. The base serves to deprotonate the ammonium salt that may be present, thereby increasing the nucleophilicity of the free amine.[1] The tetrahedral intermediate then collapses, leading to the formation of the N-Boc protected amine (a carbamate) and the expulsion of a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide and tert-butoxide. The evolution of carbon dioxide provides a strong thermodynamic driving force for the reaction.[1]

Caption: Reaction mechanism for the Boc-protection of an amine.

Experimental Protocol: Synthesis of tert-Butyl (2-(3-bromophenyl)ethyl)carbamate

This protocol is adapted from established procedures for the Boc-protection of primary amines and is optimized for the specific substrate, 2-(3-bromophenyl)ethanamine.[3][4]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-(3-Bromophenyl)ethanamine | ≥98% | Commercially Available | Can be used as the free base or hydrochloride salt. |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available | Solid at room temperature. |

| Triethylamine (TEA) | ≥99% | Commercially Available | Anhydrous grade recommended. |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Other solvents like CH₂Cl₂, MeCN, or MeOH can be used. |

| Saturated aq. NaHCO₃ solution | - | Prepared in-house | For work-up. |

| Brine (Saturated aq. NaCl solution) | - | Prepared in-house | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available | For drying the organic phase. |

| Ethyl Acetate | Reagent Grade | Commercially Available | For extraction. |

| Hexanes | Reagent Grade | Commercially Available | For purification. |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(3-bromophenyl)ethanamine (1.0 eq.). Dissolve the amine in anhydrous tetrahydrofuran (THF) (approximately 0.2-0.5 M concentration).

-

Rationale: THF is an excellent solvent for both the starting amine and the Boc anhydride, ensuring a homogeneous reaction mixture. The use of anhydrous solvent is good practice to prevent hydrolysis of the Boc anhydride, although the reaction is tolerant to some moisture.

-

-

Base Addition: To the stirred solution, add triethylamine (1.1-1.5 eq.). If the starting amine is a hydrochloride salt, use 2.1-2.5 eq. of triethylamine. Stir for 5-10 minutes at room temperature.

-

Rationale: Triethylamine acts as a base to neutralize any acid present and to scavenge the proton released during the reaction, driving the equilibrium towards the product.

-

-

Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (1.05-1.2 eq.) portion-wise to the reaction mixture. A slight exotherm may be observed.

-

Rationale: A slight excess of Boc anhydride ensures complete consumption of the starting amine. Portion-wise addition helps to control any potential exotherm.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting amine.

-

Rationale: Room temperature is generally sufficient for the reaction to proceed to completion. TLC is a crucial tool for determining the endpoint of the reaction, preventing unnecessary heating or extended reaction times.

-

-

Work-up: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the THF.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted Boc anhydride and acidic byproducts) and brine.

-

Rationale: The aqueous washes are critical for removing water-soluble impurities and byproducts, simplifying the subsequent purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often an oil or a low-melting solid.

Purification

The crude tert-butyl (2-(3-bromophenyl)ethyl)carbamate can often be of sufficient purity for subsequent steps. However, if further purification is required, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method.

Caption: Experimental workflow for Boc-protection.

Self-Validating System: Ensuring Success

A robust protocol is a self-validating one. Here are key checkpoints and expected observations:

-

TLC Analysis: The disappearance of the starting amine spot (which may streak on the baseline) and the appearance of a new, higher Rf product spot is the primary indicator of a successful reaction.

-

Work-up Observations: During the sodium bicarbonate wash, slight effervescence may be observed due to the neutralization of any acidic species and the decomposition of excess Boc anhydride.

-

Product Characterization: The final product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure and purity. The characteristic tert-butyl singlet at ~1.4 ppm in the ¹H NMR is a clear indicator of successful Boc protection.

Conclusion: A Reliable and Versatile Protocol

The Boc-protection of 2-(3-bromophenyl)ethanamine is a straightforward yet critical transformation in synthetic organic chemistry. The protocol detailed herein, grounded in established chemical principles and supported by extensive literature, provides a reliable and high-yielding method for obtaining the desired N-protected product. By understanding the underlying mechanism and adhering to the key experimental parameters, researchers and drug development professionals can confidently execute this reaction as a crucial step in the synthesis of more complex and valuable molecules.

References

Stability and storage conditions for Tert-butyl 3-bromophenethylcarbamate

An In-depth Technical Guide to the Stability and Storage of Tert-butyl 3-bromophenethylcarbamate

Authored by: Senior Application Scientist, Chemical Development Division

Abstract

This compound is a key intermediate in pharmaceutical synthesis, valued for its role in introducing a protected aminoethyl moiety to a brominated phenyl ring structure. The integrity and purity of this compound are paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive analysis of the chemical stability of this compound, detailing its primary degradation pathways under various stress conditions. Furthermore, it establishes scientifically grounded protocols for optimal storage and handling to ensure its long-term viability. A validated methodology for conducting forced degradation studies to assess stability is presented, offering researchers and drug development professionals a robust framework for quality control and shelf-life determination.

Introduction to this compound

This compound belongs to the class of N-Boc protected amines, a cornerstone of modern organic synthesis. The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for the amine functionality due to its stability in a wide range of reaction conditions, particularly towards nucleophiles and bases, and its facile removal under acidic conditions.[1][2] The presence of the brominated aromatic ring makes it a versatile precursor for cross-coupling reactions and other functional group transformations. Understanding the inherent stability of this molecule is not merely an academic exercise; it is a critical component of process development, ensuring reproducibility, minimizing impurity formation, and defining the compound's shelf life.[3]

Chemical Stability Profile and Degradation Pathways

The stability of this compound is governed by the three key structural motifs: the N-Boc (carbamate) group, the carbon-bromine bond on the aromatic ring, and the phenethyl backbone. Forced degradation studies, which involve subjecting the compound to stress conditions more severe than accelerated stability testing, are essential to identify likely degradation products and establish degradation pathways.[3][4][5]

Hydrolytic Stability

-

Acidic Conditions: The N-Boc group is notoriously susceptible to cleavage under acidic conditions.[6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. This pathway is the most significant degradation route under acidic hydrolysis, yielding 3-bromophenethylamine.

-

Basic Conditions: The N-Boc group is generally resistant to hydrolysis under basic conditions and attack by most nucleophiles.[1] This stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[7] While extreme basic conditions and high temperatures could eventually lead to hydrolysis, the compound is considered stable under standard basic protocols.

Thermal Stability

Carbamates, as a class, can be thermally labile.[8][9] The primary thermal degradation pathway for N-Boc protected amines involves a concerted elimination reaction, yielding the corresponding amine, carbon dioxide, and isobutylene.[10] This process is typically initiated at elevated temperatures and can be a significant concern during high-temperature reactions or improper storage. Studies on aminosilicone carbamates show that degradation increases with higher temperatures and longer reaction times.[10]

Photostability

Aromatic bromine compounds can be sensitive to ultraviolet (UV) radiation.[11] Photolytic degradation can occur through the homolytic cleavage of the carbon-bromine bond, generating radical species. These highly reactive intermediates can lead to a complex mixture of degradation products through dimerization, reaction with solvents, or other pathways. Therefore, protecting the compound from light is crucial for maintaining its integrity.

The potential degradation pathways are summarized in the diagram below.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A study on the thermal stability of carbamate and carbonate derivatives of N-(pyridin-2-yl)-2-aminoethanol [diposit.ub.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Functionalization of Tert-butyl 3-bromophenethylcarbamate

Abstract: Tert-butyl 3-bromophenethylcarbamate is a versatile bifunctional building block crucial in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research. Its value lies in the orthogonal reactivity of its distinct functional moieties: the aryl bromide and the N-Boc protected amine. This guide provides an in-depth analysis of the key reactive sites of this molecule, offering a strategic framework for its manipulation. We will explore the causality behind experimental choices for transformations such as palladium-catalyzed cross-coupling, metal-halogen exchange, electrophilic aromatic substitution, and N-Boc group deprotection, supported by detailed, field-proven protocols and mechanistic diagrams.

Introduction: Molecular Architecture and Synthetic Utility

This compound, with the molecular formula C₁₃H₁₈BrNO₂, serves as a linchpin intermediate in multi-step syntheses.[1] Its structure integrates three primary domains of reactivity that can be addressed with high selectivity:

-

The Aryl Bromide: A versatile handle for carbon-carbon and carbon-heteroatom bond formation.

-

The N-tert-butoxycarbonyl (Boc) Group: A robust, acid-labile protecting group for the primary amine, essential for directing reactivity and ensuring stability.[2]

-

The Aromatic Ring and Benzylic Protons: Sites for potential further functionalization through electrophilic substitution or directed metalation.

This guide will dissect the reactivity at each of these sites, providing the strategic logic required for efficient and predictable synthetic planning.

Reactivity at the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond on the phenyl ring is the most prominent site for sophisticated molecular assembly. Its reactivity is dominated by transition metal-catalyzed processes and organometallic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis provides a powerful toolkit for elaborating the aryl bromide core. The choice of reaction dictates the type of bond formed, enabling the construction of complex scaffolds.

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures or introducing alkyl/alkenyl groups. The reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[3]

Mechanistic Rationale: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] The base is crucial for activating the organoboron reagent to facilitate transmetalation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Add a suitable degassed solvent system (e.g., toluene/water, dioxane/water, or DME).

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

This reaction is a powerful method for forming aryl-amine bonds, coupling the aryl bromide with a primary or secondary amine.[4][5] Its development revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.

Mechanistic Rationale & Ligand Choice: Similar to the Suzuki coupling, the mechanism proceeds via an oxidative addition/reductive elimination cycle.[6] The key challenge is facilitating the reductive elimination step to form the C-N bond. This is achieved through the use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) on the palladium center. These ligands promote the formation of a three-coordinate palladium-amido intermediate, which is primed for reductive elimination.[6][7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, generating the active nucleophile.[6]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Metal-Halogen Exchange

Treating this compound with a strong organolithium reagent (e.g., n-BuLi or s-BuLi) at low temperatures (typically -78 °C) can induce a metal-halogen exchange. This rapidly converts the C-Br bond into a highly nucleophilic C-Li bond. This aryllithium intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install new functional groups.

Causality & Control: This reaction must be performed at low temperatures to prevent side reactions, such as the deprotonation of more acidic protons elsewhere in the molecule or reaction with the carbamate carbonyl. The choice of organolithium reagent and solvent can influence the efficiency of the exchange.

Electrophilic Aromatic Substitution (SₑAr)

While the aryl bromide is primarily a handle for cross-coupling, the aromatic ring itself can undergo further substitution. The existing substituents govern the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation.[8]

-

Bromo Group: A deactivating but ortho, para-directing group.[9]

-

Ethylcarbamate Group: A deactivating group that directs meta to its position (due to the electron-withdrawing nature of the carbamate carbonyl).

Combined Directing Effects: The positions ortho and para to the bromine are C2, C4, and C6. The position meta to the ethyl group is C5 (and C1, which is already substituted). The deactivating nature of both groups makes SₑAr reactions challenging, requiring forcing conditions. However, the directing effects would favor substitution at the C2, C4, and C6 positions, with potential steric hindrance at C2.

Reactivity of the N-Boc Carbamate Group

The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability towards a wide range of reagents (e.g., bases, nucleophiles, reducing agents) and its clean, efficient removal under acidic conditions.[10][11]

Acid-Catalyzed Deprotection

The primary reactivity of the Boc group is its cleavage (deprotection) to reveal the free amine. This is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2]

Mechanism of Deprotection:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

-

Carbocation Formation: The protonated intermediate fragments, losing the stable tert-butyl cation and forming a transient carbamic acid.[12]

-

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas to yield the free amine.[12]

-

Salt Formation: The newly formed amine is protonated by the excess acid in the reaction medium, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

Scavenger Rationale: The liberated tert-butyl cation is a potent electrophile and can alkylate nucleophilic sites on the substrate or product, particularly electron-rich aromatic rings.[13][14] To prevent this side reaction, a "scavenger" such as anisole, thioanisole, or triethylsilane is often added to the reaction mixture to trap the cation.

Diagram: Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Key steps in the acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocol: General Procedure for Boc Deprotection with TFA

-

Dissolve the Boc-protected substrate (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask. The concentration is typically in the range of 0.1 to 0.5 M.[11]

-

If the substrate is sensitive to alkylation, add a scavenger (e.g., anisole, 1-2 equiv).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) dropwise. A common condition is a 25-50% solution of TFA in DCM (v/v).[11]

-

Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed (typically 30 minutes to 2 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

The resulting product is the amine TFA salt, which can be used directly or neutralized by partitioning between an organic solvent and an aqueous basic solution (e.g., saturated NaHCO₃) to obtain the free amine.

Synthesis of the Starting Material

For completeness, a reliable protocol for the preparation of the title compound is essential. It is synthesized via a standard nucleophilic acyl substitution from the commercially available 3-bromophenethylamine and di-tert-butyl dicarbonate (Boc₂O).[15]

Experimental Protocol: Synthesis of this compound

-

Dissolve 3-bromophenethylamine (1.0 equiv)[16] in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.1-1.5 equiv) or aqueous sodium hydroxide.

-

Cool the solution to 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05-1.1 equiv) in the same solvent dropwise. The reaction is driven by the formation of stable byproducts (tert-butanol and CO₂).[11]

-

Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.[11]

-

Upon completion, perform an aqueous workup. If using an organic base, wash with dilute acid (e.g., 1M HCl), water, and brine. If using an aqueous base, separate the layers and wash the organic phase with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify by flash chromatography or recrystallization if necessary to yield the pure product.

Conclusion

This compound is a strategically designed synthetic intermediate whose reactivity can be precisely controlled. The aryl bromide serves as a primary locus for molecular elaboration via robust palladium-catalyzed cross-coupling reactions, while the N-Boc group provides stable amine protection that can be efficiently removed under well-defined acidic conditions. A thorough understanding of the mechanisms and experimental nuances associated with each reactive site, as detailed in this guide, empowers researchers to leverage this versatile building block for the synthesis of complex and high-value chemical entities.

References

- 1. chemscene.com [chemscene.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. 3-Bromophenethylamine | C8H10BrN | CID 7021736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

Introduction: The Strategic Imperative of Amine Protection in Phenethylamine Synthesis

An In-Depth Technical Guide to the Synthesis and Application of N-Boc Protected Phenethylamines

The β-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurologically active compounds, including neurotransmitters, hormones, and a multitude of synthetic drugs.[1][2][3] The inherent nucleophilicity and basicity of the primary amine group in phenethylamines, while crucial for their biological activity, present a significant challenge in multi-step organic synthesis.[4][5] Unprotected, this amine can engage in undesirable side reactions, leading to low yields and complex purification challenges.

To circumvent these issues, synthetic chemists employ protecting groups to temporarily mask the amine's reactivity. Among the arsenal of available options, the tert-butoxycarbonyl (Boc) group has emerged as the preeminent choice in non-peptide chemistry for its unique combination of stability and predictable, mild cleavage conditions.[6][7] This guide provides an in-depth exploration of the synthesis, deprotection, and strategic application of N-Boc protected phenethylamines, offering field-proven insights and detailed protocols for researchers in drug discovery and development.

Part 1: The Ascendancy of the Boc Group: A Mechanistic Rationale